Benzeneethanethioicacid,anhydrosulfidewiththiocyanicacid
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Overview
Description
Benzeneethanethioicacid,anhydrosulfidewiththiocyanicacid is a complex organic compound with a unique structure that combines elements of benzene, ethanethioic acid, and thiocyanic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanethioicacid,anhydrosulfidewiththiocyanicacid typically involves the reaction of benzeneethanethioic acid with thiocyanic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process efficient and scalable. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanethioicacid,anhydrosulfidewiththiocyanicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzeneethanethioicacid,anhydrosulfidewiththiocyanicacid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneethanethioicacid,anhydrosulfidewiththiocyanicacid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Thioacetic acid: Similar in structure but lacks the benzene ring and thiocyanic acid component.
Benzothiazole: Contains a benzene ring fused to a thiazole ring, but differs in its overall structure and properties.
Benzyl thiocyanate: Similar in containing a benzene ring and thiocyanate group but lacks the ethanethioic acid component.
Uniqueness
Benzeneethanethioicacid,anhydrosulfidewiththiocyanicacid is unique due to its combination of benzene, ethanethioic acid, and thiocyanic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7NOS |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
S-cyano 2-phenylethanethioate |
InChI |
InChI=1S/C9H7NOS/c10-7-12-9(11)6-8-4-2-1-3-5-8/h1-5H,6H2 |
InChI Key |
XSUCZPWDHFXHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)SC#N |
Origin of Product |
United States |
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